1,2-Benzisoxazole, 3,6-dimethyl-
Overview
Description
1,2-Benzisoxazole, 3,6-dimethyl- is a heterocyclic aromatic organic compound It consists of a benzene ring fused to an isoxazole ring, with two methyl groups attached at the 3rd and 6th positions of the isoxazole ring
Preparation Methods
The synthesis of 1,2-Benzisoxazole, 3,6-dimethyl- typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, catalyzed by copper (I) or ruthenium (II) catalysts . This reaction is favored due to its efficiency and the relatively mild conditions required. Industrial production methods often employ similar cycloaddition reactions but on a larger scale, utilizing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1,2-Benzisoxazole, 3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1,2-Benzisoxazole, 3,6-dimethyl- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in developing new pharmaceuticals, particularly as antipsychotic agents due to its structural similarity to known drugs like risperidone.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: Researchers investigate its interactions with biological targets, exploring its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole, 3,6-dimethyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an antagonist to serotonin and dopamine receptors, similar to other benzisoxazole derivatives . This interaction can modulate neurotransmitter activity, leading to therapeutic effects in conditions like schizophrenia and epilepsy.
Comparison with Similar Compounds
1,2-Benzisoxazole, 3,6-dimethyl- can be compared to other benzisoxazole derivatives such as:
Risperidone: An antipsychotic agent with high affinity for serotonin and dopamine receptors.
Zonisamide: An anticonvulsant used in the treatment of epilepsy.
What sets 1,2-Benzisoxazole, 3,6-dimethyl- apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3,6-dimethyl-1,2-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-4-8-7(2)10-11-9(8)5-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNZBOPOGJYIIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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